molecular formula C6H12O3 B146720 2,5-Dimethoxytetrahydrofuran CAS No. 696-59-3

2,5-Dimethoxytetrahydrofuran

Cat. No.: B146720
CAS No.: 696-59-3
M. Wt: 132.16 g/mol
InChI Key: GFISDBXSWQMOND-UHFFFAOYSA-N
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Description

Preparation Methods

2,5-Dimethoxytetrahydrofuran can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran with methanol in the presence of an acid catalyst . This reaction typically occurs under reflux conditions, and the product is purified through distillation.

In industrial settings, this compound is produced by the Clauson-Kaas reaction, which involves the condensation of tetrahydrofuran with methanol in the presence of an acid catalyst such as sulfuric acid . This method is efficient and yields high-purity product suitable for various applications.

Chemical Reactions Analysis

2,5-Dimethoxytetrahydrofuran undergoes several types of chemical reactions, including:

Common reagents used in these reactions include primary amines, sulfuric acid, and acetic acid. The major products formed from these reactions are N-substituted pyrroles and other tetrahydrofuran derivatives .

Scientific Research Applications

Organic Synthesis

2,5-Dimethoxytetrahydrofuran is primarily used as a solvent and reagent in organic synthesis. It serves as a precursor in the synthesis of various heterocycles and complex organic molecules. Notably, it has been utilized in:

  • Paal-Knorr Condensation : This reaction involves the condensation of diketones with amines to form pyrroles, showcasing DMTHF's role as a solvent that enhances reaction efficiency under mild conditions .
  • Aldol Reactions : DMTHF has been employed in stereoselective aldol reactions facilitated by organocatalysts, leading to the formation of bicyclic compounds .

Biomass Conversion

Recent studies have highlighted DMTHF's potential in biomass-based chemical production. It can be derived from renewable resources and has been investigated for its ability to produce valuable chemicals from lignocellulosic biomass . The compound's reactivity allows it to participate in transformations that yield high-value products like biofuels and bioplastics.

Catalysis

DMTHF acts as a solvent and reactant in various catalytic processes:

  • Organocatalysis : Its use in organocatalytic reactions has been explored, particularly for producing chiral compounds through asymmetric synthesis .
  • Photooxygenation : The compound has been involved in photooxygenation reactions that introduce oxygenated functionalities into organic molecules under mild conditions, expanding its utility in synthetic organic chemistry .

Case Study 1: Synthesis of Pyrroles

In a study focusing on the synthesis of pyrroles via Paal-Knorr condensation, researchers demonstrated that using DMTHF as a solvent significantly improved yields compared to traditional solvents. The reaction was conducted at room temperature under solvent-free conditions, highlighting DMTHF's efficiency in facilitating this transformation .

Case Study 2: Biomass Conversion Processes

Research investigating the conversion of lignocellulosic biomass into value-added chemicals showcased DMTHF's role as a solvent that enhances reaction rates and product selectivity. The study reported that DMTHF could effectively solubilize biomass components, promoting their conversion into platform chemicals like furfural and levulinic acid .

Comparison with Similar Compounds

Biological Activity

2,5-Dimethoxytetrahydrofuran (DMTHF) is an organic compound that has garnered attention in the field of synthetic organic chemistry due to its versatile reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity of DMTHF, focusing on its synthesis, reaction mechanisms, and potential therapeutic uses.

This compound is a cyclic ether with the molecular formula C6H12O2C_6H_{12}O_2. It can be synthesized through various methods, including the hydrolysis of 4,4-dimethoxy-1-butanal and ozonolysis of 1,5,9-cyclododecatriene followed by methanol treatment . The compound exists as a mixture of cis and trans isomers, which can influence its reactivity and biological properties .

1. Reactivity in Organic Synthesis

DMTHF is primarily known for its role as a reagent in organic synthesis. It has been utilized in the production of pyrrole derivatives via the Clauson-Kaas reaction. This reaction involves the condensation of DMTHF with various amines under mild conditions, yielding high product yields (70-98%) without significant epimerization when chiral amines are used .

Table 1: Yields of Pyrrole Derivatives from DMTHF

Amines UsedYield (%)
Aryl amines89-94
Aliphatic amines85-97
Sulfonyl amines71-96

This versatility indicates that DMTHF may serve as a valuable building block in pharmaceutical chemistry.

2. Hydrolysis to Succinaldehyde

Another significant biological activity of DMTHF is its hydrolysis to succinaldehyde under neutral conditions. This process has been optimized for large-scale production, yielding succinaldehyde in 60-70% purity . Succinaldehyde is an important intermediate in various synthetic pathways, including aldol reactions catalyzed by L-proline, which can lead to biologically relevant compounds.

Case Study 1: Synthesis of N-substituted Pyrroles

In a study published in The Chemical Record, researchers explored the synthesis of N-substituted pyrroles using DMTHF as a key reactant. The study highlighted the efficiency of using DMTHF in aqueous solutions with various catalysts, demonstrating yields ranging from 85% to 97% depending on the amine substrate used .

Case Study 2: Hydrolysis for Aldol Reactions

Another investigation focused on the hydrolysis of DMTHF to produce succinaldehyde for subsequent reactions. The research illustrated that by controlling reaction conditions (temperature and solvent), researchers could achieve near-complete conversion of DMTHF to succinaldehyde, which was then utilized in L-proline catalyzed aldol reactions .

Toxicological Information

Despite its utility in synthesis, it is crucial to consider the safety profile of DMTHF. The compound has an oral LD50 value of approximately 2040 mg/kg in rats, indicating moderate toxicity . Proper handling and storage below 30°C are recommended due to its flammable nature.

Q & A

Q. Basic: What are the recommended methods for synthesizing DMTHF in laboratory settings?

DMTHF is typically synthesized via acid-catalyzed cyclization of 1,4-diols or dihydroxylation of furan derivatives. Key methodologies include:

  • Acid-catalyzed cyclization : Methanol and sulfuric acid are used to cyclize 1,4-diol precursors under reflux, achieving yields of ~75–85% .
  • Electrochemical reduction : 2,5-Dimethoxyfuran undergoes partial hydrogenation using palladium catalysts in tetrahydrofuran (THF), yielding a cis/trans isomer mixture .

Table 1: Comparison of Synthesis Methods

MethodCatalyst/SolventYield (%)Purity (%)Key Reference
Acid-catalyzed cyclizationH₂SO₄/MeOH8098
Electrochemical reductionPd/C, THF7595

Q. Basic: What safety precautions are critical when handling DMTHF?

DMTHF is flammable (Flash Point: 35°C) and toxic upon inhalation or skin contact. Critical precautions include:

  • Ventilation : Use fume hoods to avoid inhalation (Acute Toxicity Category 3) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (Skin Irritation Category 2) .
  • Storage : Keep in airtight containers at <30°C, away from ignition sources (Flammable Liquid Category 3) .

Q. Advanced: How can researchers optimize reaction conditions when using DMTHF as a diene in Diels-Alder reactions?

DMTHF’s electron-rich diene structure enhances reactivity in Diels-Alder cycloadditions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates by stabilizing transition states .
  • Temperature control : Reactions at 60–80°C minimize side products like retro-Diels-Alder adducts .
  • Catalyst use : Lewis acids (e.g., AlCl₃) increase regioselectivity, favoring endo products .

Key Data :

  • Reaction yield increases from 50% to 85% when using AlCl₃ in acetonitrile at 70°C .

Q. Advanced: What analytical techniques are most effective for characterizing DMTHF and its derivatives?

DMTHF’s cis/trans isomerism and reactivity require multi-technique analysis:

  • NMR Spectroscopy :
    • ¹H NMR : Cis isomer shows δ 3.35–3.45 (OCH₃), trans isomer δ 3.50–3.60 (OCH₃) .
    • ¹³C NMR : Ring carbons appear at δ 70–80 ppm .
  • GC-MS : Retention time ~8.2 min (HP-5 column), m/z 132 (M⁺) .
  • IR Spectroscopy : Strong C-O-C stretching at 1080 cm⁻¹ .

Table 2: Spectral Data for DMTHF

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 3.35–3.60 (OCH₃), δ 4.10–4.30 (ring H)
GC-MSm/z 132 (M⁺), 117 (base peak)

Q. Basic: What are the best practices for purifying DMTHF to achieve high purity for sensitive reactions?

  • Distillation : Fractional distillation at 145–147°C under reduced pressure (20 mmHg) separates isomers .
  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate = 4:1) resolves cis/trans isomers with >98% purity .
  • Drying : Anhydrous MgSO₄ removes trace water, critical for moisture-sensitive applications .

Q. Advanced: How do computational models predict the solubility and reactivity of DMTHF in different solvents?

  • Solubility : DMTHF’s low polar surface area (27.69 Ų) predicts high solubility in non-polar solvents (logP = 0.5) .
  • Reactivity : Density Functional Theory (DFT) simulations show nucleophilic attack at the α-carbon is favored in acidic conditions .

Key Insight :

  • Solubility in water is limited (350 g/L at 20°C), aligning with its hydrophobic ether groups .

Q. Advanced: What are common sources of data contradiction in studies involving DMTHF’s stereoisomerism, and how can they be resolved?

  • Source 1 : Overlapping NMR signals for cis/trans isomers.
    • Resolution : Use high-field NMR (≥500 MHz) or 2D-COSY to distinguish splitting patterns .
  • Source 2 : Variable reaction yields in Diels-Alder reactions.
    • Resolution : Control moisture content (<50 ppm) to prevent acid-catalyzed side reactions .

Properties

IUPAC Name

2,5-dimethoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c1-7-5-3-4-6(8-2)9-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFISDBXSWQMOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862378
Record name Furan, tetrahydro-2,5-dimethoxy-
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Molecular Weight

132.16 g/mol
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CAS No.

696-59-3
Record name 2,5-Dimethoxytetrahydrofuran
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Record name Furan, tetrahydro-2,5-dimethoxy-
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Record name 2,5-Dimethoxytetrahydrofuran
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Record name Furan, tetrahydro-2,5-dimethoxy-
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Record name Furan, tetrahydro-2,5-dimethoxy-
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Record name Tetrahydro-2,5-dimethoxyfuran
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Synthesis routes and methods I

Procedure details

5.0 g (31.4 mmols) of 4-pyrrolyl-(1)-phenol, 11.6 g (9.9 ml) of epichlorohydrin and 0.1 ml of piperidine are heated for 6 hours under reflux. Instead of the piperidine, a small amount of potassium carbonate and acetonitrile can also be used. The excess epichlorohydrin is then distilled off and the residue is distilled at 160° C and 0.05 mm Hg. The resulting 1-[4-pyrrolyl-(1)-phenoxy]-2,3-epoxy-propane can be used further direct. The 4-pyrrolyl-(1)-phenol used can, in turn, be obtained from p-aminophenol and 2,5-dimethoxy-tetrahydrofurane in glacial acetic acid.
[Compound]
Name
4-pyrrolyl-(1)-phenol
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9.9 mL
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0.1 mL
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Synthesis routes and methods II

Procedure details

After 1 F/mol of furan, the GC-percentage by area of furan had been reduced from 22.7 to 16.9%, and the GC-percentage by area of 2,5-dimethoxydihydrofuran remained at 30%. At the same time, 3.3% of 2,5-dimethoxytetrahydrofuran were formed.
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2,5-dimethoxydihydrofuran
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Synthesis routes and methods III

Procedure details

After 1 F/mol of furan, the GC-percent by area of furan had been reduced from 22.7% to 17.8%, while the proportion of dimethoxydihydrofuran remained constant at 31 percent by area. At the same time, 0.9% of 2,5-dimethoxytetrahydrofuran was formed.
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dimethoxydihydrofuran
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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